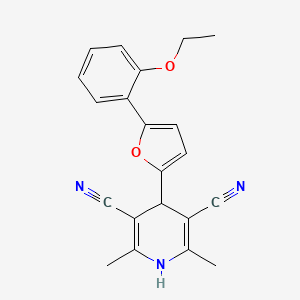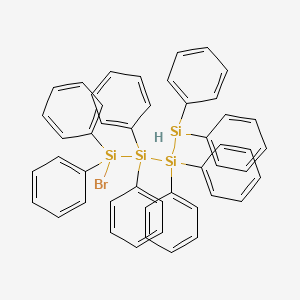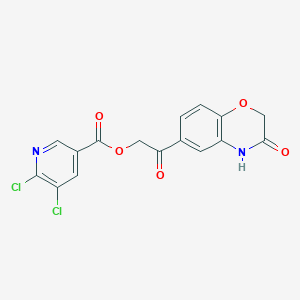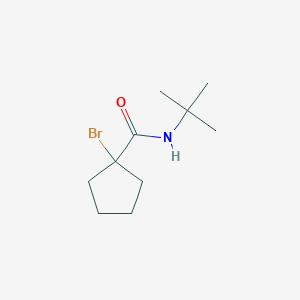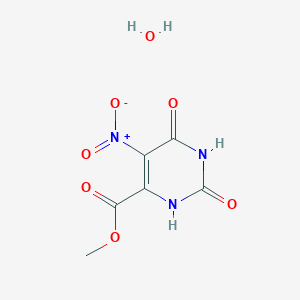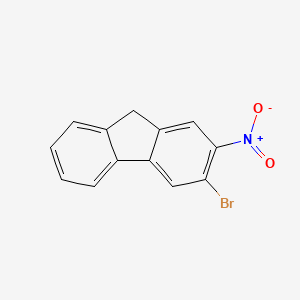![molecular formula C24H26O8 B11948659 [4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate CAS No. 31818-66-3](/img/structure/B11948659.png)
[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is a complex organic compound with the molecular formula C24H26O8. It is a derivative of D-mannitol, a sugar alcohol, and features multiple protective groups, including benzoyl and isopropylidene groups. This compound is often used in organic synthesis and research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannitol are protected using benzoyl chloride in the presence of a base such as triethylamine. This step ensures selective protection of specific hydroxyl groups.
Formation of Isopropylidene Acetal: The protected D-mannitol is then treated with acetone and an acid catalyst to form the isopropylidene acetal, protecting the 3,4-hydroxyl groups.
Methylene Bridge Formation: The final step involves the formation of a methylene bridge between the 2,5-hydroxyl groups using formaldehyde and an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the parent D-mannitol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzoyl and isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield D-mannitol, while oxidation could produce various oxidized derivatives.
Applications De Recherche Scientifique
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for other specialized compounds.
Mécanisme D'action
The mechanism of action of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL involves its ability to protect specific hydroxyl groups in D-mannitol, allowing selective reactions to occur at other sites. This selective protection is crucial in multi-step organic synthesis, enabling the formation of complex molecules with high precision.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-DI-O-BENZOYL-1,2-O-ISOPROPYLIDENE-α-D-RIBOSE: Similar in structure but derived from ribose instead of mannitol.
1,25,6-DI-O-ISOPROPYLIDENE-myo-INOSITOL: Another compound with isopropylidene protective groups but derived from inositol.
Uniqueness
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is unique due to its specific combination of protective groups and its derivation from D-mannitol. This combination allows for selective reactions that are not possible with other similar compounds, making it a valuable tool in organic synthesis and research.
Propriétés
Numéro CAS |
31818-66-3 |
|---|---|
Formule moléculaire |
C24H26O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
[4-(benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate |
InChI |
InChI=1S/C24H26O8/c1-24(2)31-20-18(13-27-22(25)16-9-5-3-6-10-16)29-15-30-19(21(20)32-24)14-28-23(26)17-11-7-4-8-12-17/h3-12,18-21H,13-15H2,1-2H3 |
Clé InChI |
PWLCYBVEONJDMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(OCOC(C2O1)COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
